molecular formula C6H16N3OP B021845 N-diaminophosphorylcyclohexanamine CAS No. 25316-51-2

N-diaminophosphorylcyclohexanamine

Cat. No.: B021845
CAS No.: 25316-51-2
M. Wt: 177.18 g/mol
InChI Key: KMZNLGQARIPHIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-diaminophosphorylcyclohexanamine, also known as this compound, is a useful research compound. Its molecular formula is C6H16N3OP and its molecular weight is 177.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Organophosphorus Compounds - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Analytical Chemistry Applications

Characterization of Psychoactive Substances

Arylcyclohexylamines, with structures related to cyclohexanamine derivatives, have been characterized for their psychoactive properties. Advanced analytical techniques, including gas chromatography, mass spectrometry, and nuclear magnetic resonance, are employed to identify these compounds in biological matrices, highlighting the role of cyclohexanamine derivatives in forensic toxicology and analytical chemistry (De Paoli, G. et al., 2013).

Pharmacological Research

Antiviral and Anticancer Potential

Compounds synthesized from cyclohexanamine derivatives have shown significant antiviral activity against herpes simplex virus and anticancer activity against various human cancer cell lines. This indicates the potential of cyclohexanamine derivatives in developing new therapeutic agents (Mibu, N. et al., 2008); (Gao, Jian et al., 2007).

Materials Science

Supramolecular Chemistry for Therapeutic Applications

Diaminohexane-terminated gold nanoparticles and related structures have been investigated for their potential in therapeutic applications. These studies demonstrate the use of supramolecular chemistry to design functional materials that can be activated inside living cells, offering insights into the application of cyclohexanamine derivatives in nanotechnology and materials science (Kim, Chaekyu et al., 2010).

Environmental and Industrial Applications

Bioproduction of Diamines

With an emphasis on sustainable development, the bioproduction of diamines, including cyclohexanamine derivatives, using microbial factories highlights their significance in green chemistry. These diamines serve as important monomers for polyamide plastics, underscoring their importance in industrial applications (Wang, Li et al., 2020).

Mechanism of Action

Target of Action

N-Cyclohexylphosphoric Triamide, also known as N-diaminophosphorylcyclohexanamine or Phosphoric triamide, cyclohexyl-, primarily targets the urease enzyme . Urease is a soil enzyme that promotes the rapid hydrolysis of urea to ammonia and carbonate species .

Mode of Action

N-Cyclohexylphosphoric Triamide acts as a urease inhibitor . It interacts with the urease enzyme, slowing down the hydrolysis of urea . This allows the urea to move away from the soil surface, where it is less susceptible to ammonia loss .

Biochemical Pathways

The inhibition of urease by N-Cyclohexylphosphoric Triamide affects the urea cycle , a key biochemical pathway in nitrogen metabolism . By slowing down urea hydrolysis, this compound reduces the formation of ammonia and carbonate species, thereby decreasing nitrogen loss through ammonia volatilization .

Result of Action

The primary molecular effect of N-Cyclohexylphosphoric Triamide’s action is the reduction of ammonia volatilization . This leads to an increase in the efficiency of urea as a nitrogen fertilizer . On a cellular level, this can promote healthier growth in plants by ensuring a more consistent supply of nitrogen, a vital nutrient.

Action Environment

The action, efficacy, and stability of N-Cyclohexylphosphoric Triamide can be influenced by various environmental factors. For instance, high temperatures and high biological activity at the soil surface can promote rapid urea hydrolysis . Therefore, the effectiveness of N-Cyclohexylphosphoric Triamide as a urease inhibitor can vary depending on these conditions .

Properties

IUPAC Name

N-diaminophosphorylcyclohexanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H16N3OP/c7-11(8,10)9-6-4-2-1-3-5-6/h6H,1-5H2,(H5,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMZNLGQARIPHIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NP(=O)(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16N3OP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10179958
Record name Phosphoric triamide, cyclohexyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10179958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25316-51-2
Record name Phosphoric triamide, cyclohexyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025316512
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphoric triamide, cyclohexyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10179958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-diaminophosphorylcyclohexanamine
Reactant of Route 2
Reactant of Route 2
N-diaminophosphorylcyclohexanamine
Reactant of Route 3
N-diaminophosphorylcyclohexanamine
Reactant of Route 4
N-diaminophosphorylcyclohexanamine
Reactant of Route 5
Reactant of Route 5
N-diaminophosphorylcyclohexanamine
Reactant of Route 6
N-diaminophosphorylcyclohexanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.